molecular formula C15H11BrN2S2 B2875350 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE CAS No. 872704-50-2

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE

Cat. No.: B2875350
CAS No.: 872704-50-2
M. Wt: 363.29
InChI Key: XNXRTSIZZZOUIW-UHFFFAOYSA-N
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Description

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a thienyl group and a 4-bromobenzylthio moiety, making it an interesting subject for studies in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with 2-thiophenecarboxaldehyde under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or thioether.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
  • 3-[(4-Bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole

Uniqueness

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE stands out due to its unique combination of a pyridazine ring with a thienyl group and a 4-bromobenzylthio moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S2/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXRTSIZZZOUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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